[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate
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Overview
Description
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting specific enzymes or pathways involved in the development or progression of diseases.
Biochemical and Physiological Effects
Studies have shown that [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's and Parkinson's disease. Furthermore, it has been suggested that the compound may have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate in lab experiments is its potential to exhibit specific effects on enzymes or pathways involved in diseases, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development.
Future Directions
There are several future directions for research on [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate. One direction is to further investigate its mechanism of action to better understand its potential applications in various research fields. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to determine its safety and toxicity profile. Finally, further research is needed to explore its potential as a drug candidate for various diseases.
Synthesis Methods
The synthesis of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.
Scientific Research Applications
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate has been studied for its potential application in various research fields such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, it has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-4-2-3-12(7-14)9-19-17(21)10-24-18(22)13-5-6-15-16(8-13)25-11-20-15/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZSJJMLVDVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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